Cardiovascular Safety: Superior Tolerability vs. Doxepin and Amitriptyline in Conscious Primates
In a direct head-to-head comparison, nitroxazepine demonstrated significantly better cardiovascular tolerability than doxepin and amitriptyline in conscious rhesus monkeys. Unlike the comparators, nitroxazepine produced no significant ECG changes, whereas doxepin and amitriptyline caused significant PR and QT interval prolongation, indicative of cardiotoxicity, even at sub-seizure doses [1].
| Evidence Dimension | ECG changes (PR and QT interval prolongation) and hemodynamic stability |
|---|---|
| Target Compound Data | No significant ECG changes; no significant pre-seizure changes in heart rate or blood pressure |
| Comparator Or Baseline | Doxepin and amitriptyline: Significantly prolonged PR and QT intervals at 1/4 the seizure-inducing dose; produced hypotensive effects |
| Quantified Difference | Nitroxazepine: 0% incidence of ECG abnormalities; Comparators: Significant PR/QT prolongation observed at sub-seizure doses |
| Conditions | Conscious rhesus monkeys, intravenous infusion until first seizure, continuous ECG, blood pressure, heart rate, and respiratory monitoring |
Why This Matters
For researchers concerned with off-target cardiotoxicity, especially in preclinical models where cardiovascular monitoring is critical, nitroxazepine offers a demonstrably safer alternative to doxepin and amitriptyline.
- [1] David J, Wagle GP, Marathe SB. Cardiovascular and neurological changes in conscious rhesus monkeys following intravenous infusion of nitroxazepine and other tricyclic antidepressants. Indian J Exp Biol. 1984 Oct;22(10):539-43. PMID: 6530250. View Source
